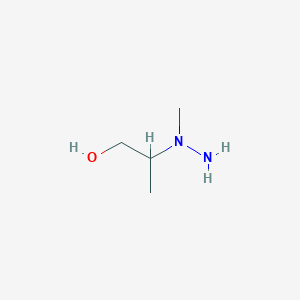

2-(1-Methylhydrazin-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms

Adsorption and Decomposition on Carbon-Supported Catalysts

Research on propan-2-ol adsorption and decomposition on carbon and carbon-supported metal catalysts (Pt, Ag, Cu, Ni) explores the interactions and catalytic processes relevant to similar compounds. The study found that the oxidized surface of carbon, especially when containing metals, promotes the decomposition of propan-2-ol, primarily through dehydrogenation. This insight into catalytic decomposition mechanisms can inform applications in catalysis and environmental remediation for related compounds (Zawadzki et al., 2001).

Transformation on Metal Oxides

The transformation of propan-2-ol over metal oxides like TiO2, ZrO2, and CeO2 was studied, revealing that these processes cannot be simplified as mere tests of acidity. The study suggests that on ceria, redox properties and lattice oxygen lability are crucial for product formations, involving oxygen vacancies. These findings have implications for the design of catalytic processes and materials science (Haffad et al., 2001).

Organic Synthesis

- Ionic Liquid-Based Catalysis: A study on ionic liquid-based Ru(II)–phosphinite compounds for transfer hydrogenation showcases the synthesis of novel catalysts and their efficiency in ketone reduction. Such research demonstrates the role of innovative catalysts in organic transformations, potentially guiding the development of new synthetic routes for related compounds (Aydemir et al., 2014).

Materials Science

- Fluorescent Markers from Industrial Waste: The synthesis and evaluation of fluorescent markers derived from cardanol and glycerol, aimed at biodiesel quality control, highlight the versatility of organic compounds in materials science. These markers, developed for low acute toxicity to various biological models, suggest potential applications of related compounds in environmental and materials science (Pelizaro et al., 2019).

Environmental Applications

- Synthesis of Biomass-Derived Solvents: The development of 2-Methyltetrahydrofuran (2-MeTHF) from renewable resources for use in organic synthesis reflects the environmental applications of organic compounds. This research underlines the importance of sustainable solvents in reducing the environmental impact of chemical processes (Pace et al., 2012).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 and H319, indicating that it is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

2-[amino(methyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-4(3-7)6(2)5/h4,7H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPFHZWKOSRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)

![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)

![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)

![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)